An In-depth Technical Guide to the Fundamental Properties of 6-Amino-2-n-pentylthiobenzothiazole
An In-depth Technical Guide to the Fundamental Properties of 6-Amino-2-n-pentylthiobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a multitude of compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The synthetic accessibility and the potential for substitution at various positions of the benzothiazole ring system make it an attractive starting point for the design and development of novel therapeutic agents.
Among the various derivatives, those bearing an amino group at the 6-position and an alkylthio substituent at the 2-position have garnered significant interest. This guide focuses on the fundamental properties of a specific and potent member of this class: 6-Amino-2-n-pentylthiobenzothiazole . We will delve into its synthesis, core physicochemical characteristics, and established biological activities, with a particular emphasis on its antifungal mechanism of action. Furthermore, we will explore its potential in other therapeutic areas, such as neuroprotection and oncology, based on the well-documented activities of the broader 2-aminobenzothiazole family.
Synthesis and Characterization
The synthesis of 6-Amino-2-n-pentylthiobenzothiazole can be achieved through a multi-step process, beginning with the formation of the core 2-aminobenzothiazole ring, followed by the introduction of the n-pentylthio group.
General Synthetic Approach
A common route for the synthesis of 2-alkylthio-6-aminobenzothiazoles involves the S-alkylation of a 6-amino-2-mercaptobenzothiazole precursor.[4] This process can be broken down into the following key steps:
-
Formation of the 6-substituted-2-aminobenzothiazole scaffold: This is often achieved by treating a 4-substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine in acetic acid.[5]
-
Conversion to 6-amino-2-mercaptobenzothiazole: This intermediate serves as the direct precursor for the S-alkylation step.
-
S-alkylation: The potassium salt of 6-amino-2-mercaptobenzothiazole is reacted with an appropriate alkylating agent, in this case, an n-pentyl halide (e.g., n-pentyl bromide), to yield the final product.[4]
Experimental Protocol: Synthesis of 2-Alkylthio-6-aminobenzothiazoles
The following is a generalized experimental protocol for the synthesis of 2-alkylthio-6-aminobenzothiazoles, based on established literature procedures.[4]
Step 1: Preparation of the Potassium Salt of 6-Amino-2-mercaptobenzothiazole
-
Dissolve 6-amino-2-mercaptobenzothiazole in a suitable alcoholic solvent (e.g., ethanol).
-
Add a stoichiometric equivalent of potassium hydroxide dissolved in the same solvent.
-
Stir the mixture at room temperature to facilitate the formation of the potassium salt.
-
The salt may be isolated by precipitation or used directly in the next step.
Step 2: S-Alkylation
-
To the solution or suspension of the potassium salt from Step 1, add a stoichiometric equivalent of n-pentyl bromide.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.
Step 3: Characterization
The structure of the synthesized 6-Amino-2-n-pentylthiobenzothiazole should be confirmed using standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Synthesis workflow for 6-Amino-2-n-pentylthiobenzothiazole.
Physicochemical Properties
| Property | Expected Value/Characteristic | Rationale/Comparison with Analogs |
| Molecular Formula | C₁₂H₁₆N₂S₂ | Based on the chemical structure. |
| Molecular Weight | 252.40 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature, possibly crystalline. | The 2-aminobenzothiazole core is solid, and the addition of the n-pentylthio chain is unlikely to change the state. |
| Melting Point | Expected to be in the range of other 2-aminobenzothiazole derivatives. | For comparison, 2-amino-6-methylbenzothiazole has a melting point of 123-128 °C.[6] The longer alkyl chain may influence the melting point. |
| Solubility | Likely to have low aqueous solubility but good solubility in organic solvents. | The benzothiazole ring is hydrophobic, and the n-pentyl chain further increases lipophilicity. However, the amino group can contribute to some polarity. |
| LogP | Expected to be moderately high. | The n-pentyl group will significantly increase the octanol-water partition coefficient, suggesting good membrane permeability. |
| pKa | The amino group is expected to be basic. | The pKa of the amino group in 2-aminobenzothiazole is around 4.48, indicating it is a weak base.[7] The electronic effects of the 2-n-pentylthio group may slightly modify this value. |
Biological Activities and Mechanism of Action
The primary and most well-documented biological activity of 6-Amino-2-n-pentylthiobenzothiazole is its potent antifungal effect.
Antifungal Activity
6-Amino-2-n-pentylthiobenzothiazole has demonstrated significant activity against various fungal species, including Candida albicans and Trichophyton strains.[8]
-
In vitro Efficacy: The compound has been shown to inhibit the growth of three Trichophyton strains at a concentration of 65 µg/ml.[2][8]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The antifungal mechanism of 6-Amino-2-n-pentylthiobenzothiazole is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[4]
Specifically, the compound targets the demethylation steps in the ergosterol biosynthesis pathway.[9][10] In Candida albicans, it primarily blocks the 4-demethylation of 4,4-dimethylzymosterol.[9] In Saccharomyces cerevisiae, it leads to the accumulation of various methylated sterol precursors, including lanosterol, 4,4-dimethylzymosterol, and 4-methylzymosterol, indicating a block at the C-4 demethylation step.[4] This disruption of ergosterol production leads to a dysfunctional cell membrane, ultimately resulting in fungal cell death.
Inhibition of ergosterol biosynthesis by 6-Amino-2-n-pentylthiobenzothiazole.
Potential Therapeutic Applications and Future Directions
While the antifungal activity of 6-Amino-2-n-pentylthiobenzothiazole is well-established, the broader 2-aminobenzothiazole scaffold has shown promise in several other therapeutic areas. This suggests that 6-Amino-2-n-pentylthiobenzothiazole and its analogs could be valuable leads for further drug discovery efforts.
Neuroprotective Potential
Derivatives of benzothiazole are being actively investigated as neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][11] Some of the mechanisms through which these compounds exert their neuroprotective effects include:
-
Inhibition of Monoamine Oxidase B (MAO-B): This enzyme is involved in the degradation of neurotransmitters, and its inhibition can be beneficial in Parkinson's disease.[11]
-
Antioxidant Properties: Oxidative stress is a key factor in neuronal damage, and compounds that can scavenge free radicals may offer protection.[11]
Given the structural similarities, it is plausible that 6-Amino-2-n-pentylthiobenzothiazole could possess neuroprotective properties, and further investigation in this area is warranted.
Anticancer Potential
The 2-aminobenzothiazole scaffold is a prominent feature in many potent anticancer agents.[2][12] These compounds have been shown to target various cancer-related pathways, including:
-
Kinase Inhibition: Many 2-aminobenzothiazole derivatives act as inhibitors of protein kinases that are crucial for cancer cell growth and proliferation.[1]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[1]
The cytotoxic potential of 6-Amino-2-n-pentylthiobenzothiazole against various cancer cell lines has yet to be explored but represents a promising avenue for future research.
Conclusion
6-Amino-2-n-pentylthiobenzothiazole is a potent antifungal agent with a well-defined mechanism of action involving the inhibition of ergosterol biosynthesis. Its synthesis is achievable through established chemical routes, and its physicochemical properties suggest good potential for drug-like characteristics. While its primary documented activity is antifungal, the rich pharmacology of the broader 2-aminobenzothiazole class of compounds suggests that 6-Amino-2-n-pentylthiobenzothiazole may possess untapped potential as a lead compound for the development of new therapies for neurodegenerative diseases and cancer. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic promise of this intriguing molecule.
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Kuchta, T., Bartková, K., & Kubinec, R. (1992). Ergosterol depletion and 4-methyl sterols accumulation in the yeast Saccharomyces cerevisiae treated with an antifungal, 6-amino-2-n-pentylthiobenzothiazole. Biochemical and Biophysical Research Communications, 189(1), 85–91. [Link]
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